N,3-dimethyl-5-propyl-N-(2-thiazolylmethyl)-2-benzofurancarboxamide
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Overview
Description
N,3-dimethyl-5-propyl-N-(2-thiazolylmethyl)-2-benzofurancarboxamide is a member of benzofurans.
Scientific Research Applications
Metabolism and Disposition in Humans N,3-dimethyl-5-propyl-N-(2-thiazolylmethyl)-2-benzofurancarboxamide, identified as SB-649868, is a novel orexin 1 and 2 receptor antagonist studied for insomnia treatment. Research shows that after oral administration, its elimination is almost complete over a 9-day period, primarily via feces (79%) and to a lesser extent through urine (12%). It is extensively metabolized, with the principal route involving oxidation of the benzofuran ring. Notable metabolites include M98 and M25, indicating its potential for further pharmacokinetic and pharmacodynamic exploration (Renzulli et al., 2011).
Antitumor and Antioxidant Effects A thiazole derivative of this compound has been explored for its cytotoxic action on tumor cells without affecting non-cancerous cells. This suggests its potential as an antitumor drug, particularly due to its ability to induce oxidative stress and disrupt cellular ultrastructure in lymphoma cells, highlighting a unique mechanism of action against cancer (Shalai et al., 2019).
Synthetic Pathways and Biological Activities Research on the synthesis of new benzofuran analogues, including efforts to understand their antimicrobial and pharmacological activities, underscores the versatility of this compound derivatives. This includes exploring its potential for yielding compounds with significant biological activities, paving the way for novel antimicrobial agents (Parameshwarappa et al., 2008).
Corrosion Inhibition Interestingly, derivatives of benzothiazole, structurally related to this compound, have shown promise as corrosion inhibitors for carbon steel in acidic solutions. This application is a testament to the chemical's versatility and potential utility in industrial settings, providing a foundation for the development of new, more effective corrosion inhibitors (Hu et al., 2016).
Properties
Molecular Formula |
C18H20N2O2S |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
N,3-dimethyl-5-propyl-N-(1,3-thiazol-2-ylmethyl)-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C18H20N2O2S/c1-4-5-13-6-7-15-14(10-13)12(2)17(22-15)18(21)20(3)11-16-19-8-9-23-16/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
GSWAFJJYOAKYDQ-UHFFFAOYSA-N |
SMILES |
CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=NC=CS3 |
Canonical SMILES |
CCCC1=CC2=C(C=C1)OC(=C2C)C(=O)N(C)CC3=NC=CS3 |
solubility |
14 [ug/mL] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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